molecular formula C10H19IO3 B14180878 Tert-butyl 6-iodohexaneperoxoate CAS No. 897037-78-4

Tert-butyl 6-iodohexaneperoxoate

Cat. No.: B14180878
CAS No.: 897037-78-4
M. Wt: 314.16 g/mol
InChI Key: ICZGVYMLCFBERD-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodohexaneperoxoate: is an organic peroxide compound characterized by the presence of a tert-butyl group, an iodine atom, and a peroxoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-iodohexaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 6-iodohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxoate compound. The general reaction scheme is as follows: [ \text{tert-Butyl hydroperoxide} + \text{6-iodohexanol} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Safety measures are crucial due to the reactive nature of organic peroxides.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-iodohexaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.

Major Products:

    Oxidation: Formation of tert-butyl 6-hydroxyhexaneperoxoate.

    Reduction: Formation of tert-butyl hexaneperoxoate.

    Substitution: Formation of tert-butyl 6-azidohexaneperoxoate or tert-butyl 6-cyanohexaneperoxoate.

Scientific Research Applications

Chemistry: Tert-butyl 6-iodohexaneperoxoate is used as an initiator in radical polymerization reactions, aiding in the synthesis of various polymers.

Biology: In biological research, this compound can be used as a probe to study oxidative stress and its effects on cellular processes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-iodohexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.

    Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.

    Tert-butyl 6-hydroxyhexaneperoxoate: A related compound formed through oxidation reactions.

Properties

CAS No.

897037-78-4

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

tert-butyl 6-iodohexaneperoxoate

InChI

InChI=1S/C10H19IO3/c1-10(2,3)14-13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3

InChI Key

ICZGVYMLCFBERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCCCCI

Origin of Product

United States

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